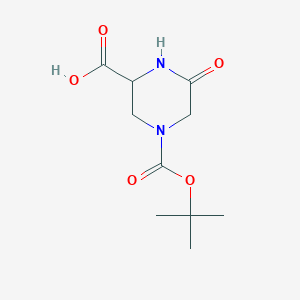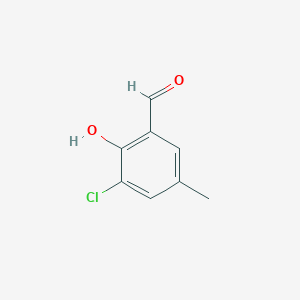
4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)-
Vue d'ensemble
Description
4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)-, also known as 4-TBT, is a heterocyclic organic compound with a wide range of applications in the scientific research field. It is found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-bacterial properties. 4-TBT is also known to have potential applications in the development of new drugs and therapeutic agents. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 4-TBT.
Applications De Recherche Scientifique
4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- has a wide range of applications in scientific research. It has been found to possess anti-inflammatory, antioxidant, and anti-bacterial properties and has potential applications in the development of new drugs and therapeutic agents. 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- has been studied for its potential use in the treatment of various diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. Additionally, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- has been studied for its potential use in the development of new materials and in the synthesis of other organic compounds.
Mécanisme D'action
The exact mechanism of action of 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- is still not fully understood. However, it is believed that the compound may act by targeting specific proteins and enzymes involved in the inflammatory and oxidative processes. Additionally, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- may act by binding to specific receptors on the surface of cells, which in turn can activate specific signaling pathways.
Biochemical and Physiological Effects
4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- has been found to possess a variety of biochemical and physiological effects. In animal studies, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- has been found to possess anti-inflammatory, antioxidant, and anti-bacterial properties. Additionally, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- has been found to possess anti-tumor, anti-diabetic, and anti-Alzheimer’s disease properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- in laboratory experiments has a number of advantages. 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- is relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- is soluble in a variety of solvents and is stable at room temperature. However, there are also some limitations to the use of 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- in laboratory experiments. 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- is not very soluble in water and is not stable at higher temperatures.
Orientations Futures
The potential applications of 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- are still being explored. In the future, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- may be used in the development of new drugs and therapeutic agents for the treatment of various diseases and conditions. Additionally, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- may be used in the development of new materials and in the synthesis of other organic compounds. Furthermore, 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- may be used in the development of new analytical techniques and in the study of biochemical and physiological processes.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-(2-chloro-6-fluorophenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGIKXEIYQXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320810 | |
| Record name | 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
907558-63-8 | |
| Record name | 4-Thiazolidinone, 3-(2-benzothiazolyl)-2-(2-chloro-6-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)











